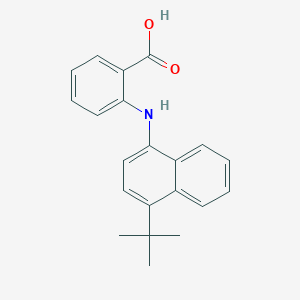

N-(4-Isobutyl-1-naphthyl)anthranilic acid

Description

Properties

CAS No. |

51670-19-0 |

|---|---|

Molecular Formula |

C21H21NO2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-[(4-tert-butylnaphthalen-1-yl)amino]benzoic acid |

InChI |

InChI=1S/C21H21NO2/c1-21(2,3)17-12-13-19(15-9-5-4-8-14(15)17)22-18-11-7-6-10-16(18)20(23)24/h4-13,22H,1-3H3,(H,23,24) |

InChI Key |

FYVYCAUKLDQDTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C2=CC=CC=C21)NC3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Acylation and Formation of N-Acyl Anthranilic Acid

The initial step involves acylating an aniline derivative with an appropriate acylation agent to yield the corresponding N-acyl anthranilic acid. This step is critical as it sets the stage for subsequent ring closure and functionalization.

- Reaction conditions typically involve the use of acetic anhydride or other acylating agents.

- Temperature ranges from ambient to moderate heating (30°C to 100°C).

- Solvents such as acetic acid or organic solvents are employed to facilitate the reaction.

Dehydration and Ring Closure to Form Oxazone Intermediates

Following acylation, the N-acyl beta amino acid undergoes dehydration in the presence of a dehydration agent (e.g., acetic anhydride) and an organic solvent to form an oxazone intermediate.

- Temperature conditions range broadly from 70°C to 300°C, with preferred ranges between 100°C and 200°C.

- The reaction is often conducted under reflux to ensure completion.

- Azeotropic distillation is used to remove residual dehydration agents and solvents, which is critical for the successful conversion to the next intermediate.

Conversion to Quinazolone and Related Derivatives

The oxazone intermediate is then reacted with a carboxylic acid and a primary amine salt of a carboxylic acid, followed by heating under reflux to form quinazolone derivatives.

- This step typically occurs in a carboxylic acid medium.

- Heating conditions are flexible but generally maintained between 30°C and 300°C.

- The process yields quinazolone compounds in high yields (e.g., 80% reported for related compounds).

Transesterification for Anthranilic Acid Ester Formation

Anthranilic acid esters, which are important intermediates or derivatives, can be prepared by transesterification using potassium carbonate as a catalyst.

- Reaction involves heating anthranilic acid methyl ester with an alcohol (e.g., isobutanol) and potassium carbonate.

- Methanol formed during the reaction is distilled off to drive the reaction forward.

- Reaction times range from 6 to 10 hours.

- Yields are high, typically between 89% and 97%.

- Purity of esters is confirmed by gas chromatography, often exceeding 99%.

Indolization and Benzoxazinone Formation

In some synthetic routes, N-(α-ketoacyl)anthranilic acids react with phenylhydrazinium chloride in boiling acetic acid to form 2-(indol-2-carboxamido)benzoic acids and related benzoxazinone intermediates.

- Reaction conditions involve refluxing in acetic acid at approximately 118°C.

- Prolonged heating (up to 40 hours) and use of higher boiling solvents (e.g., propanoic acid) can increase yields of benzoxazinone intermediates.

- These intermediates can undergo further transformations to yield anthranilic acid derivatives.

- Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation | Aniline derivative + acylation agent | 30–100 | 1–5 | High | Solvent: acetic acid or organic solvents |

| Dehydration to Oxazone | N-acyl beta amino acid + dehydration agent | 70–300 | 2–8 | High | Azeotropic distillation critical |

| Quinazolone Formation | Oxazone + carboxylic acid + amine salt | 30–300 | 1–10 | ~80 | Reflux in carboxylic acid medium |

| Transesterification | Anthranilic acid methyl ester + alcohol + K2CO3 | 100–130 | 6–10 | 89–97 | Methanol distilled off, high purity esters |

| Indolization & Benzoxazinone | N-(α-ketoacyl)anthranilic acid + phenylhydrazinium chloride | 118 (AcOH reflux) | 12–40 | 15–72 | Higher temp and time improve yields |

- The dehydration and ring closure steps are highly temperature-dependent, with azeotropic distillation playing a crucial role in removing residual reagents to drive the reaction forward effectively.

- Transesterification catalyzed by potassium carbonate is a robust method for preparing anthranilic acid esters with excellent yields and purity, suitable for further synthetic applications.

- The formation of benzoxazinone intermediates via indolization reactions provides an alternative pathway to anthranilic acid derivatives, with reaction conditions optimized by solvent choice and heating duration.

- The synthetic routes are adaptable to various substituted anthranilic acids, including those with bulky groups like the 4-isobutyl-1-naphthyl moiety, although steric and electronic effects may influence yields and reaction times.

The preparation of N-(4-Isobutyl-1-naphthyl)anthranilic acid involves multi-step synthetic strategies centered on acylation, dehydration, ring closure, and esterification. The methods are well-established, with detailed reaction conditions and catalysts identified to optimize yield and purity. The use of potassium carbonate in transesterification and the control of reaction parameters such as temperature, time, and solvent choice are critical for successful synthesis. These preparation methods are supported by diverse research findings and patent literature, ensuring their reliability and applicability in advanced chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Isobutyl-1-naphthyl)anthranilic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or naphthalene rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of catalysts.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Chemistry: N-(4-Isobutyl-1-naphthyl)anthranilic acid is used as a precursor in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: The compound’s anti-inflammatory and analgesic properties have been explored in medicinal chemistry. It is being investigated for its potential use in treating inflammatory diseases and pain management .

Industry: this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the development of photoluminescent materials and corrosion inhibitors .

Mechanism of Action

The mechanism of action of N-(4-Isobutyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. This inhibition can lead to reduced inflammation and pain, making it a potential therapeutic agent .

Comparison with Similar Compounds

Structural Features and Substitution Effects

Anthranilic acid derivatives vary in their aromatic substituents and functional groups. Key structural analogs include:

| Compound Name | Substituent(s) on Anthranilic Acid Backbone | Key Structural Features |

|---|---|---|

| N-(4-Isobutyl-1-naphthyl)anthranilic acid | 4-Isobutyl group on 1-naphthyl ring | Bulky lipophilic group; extended aromaticity |

| Mefenamic acid (N-(2,3-xylyl)anthranilic acid) | 2,3-Dimethylphenyl | Steric hindrance from methyl groups |

| Flufenamic acid (N-(3-trifluoromethylphenyl)anthranilic acid) | 3-Trifluoromethylphenyl | Electron-withdrawing -CF3 group |

| Tranilast (N-(3′,4′-dimethoxycinnamoyl)anthranilic acid) | 3,4-Dimethoxycinnamoyl group | Conjugated cinnamoyl moiety |

| Tolfenamic acid (N-(2-methyl-3-chlorophenyl)anthranilic acid) | 2-Methyl-3-chlorophenyl | Halogen and methyl substitution |

Key Observations :

- Substituent Position : Para-substituted derivatives (e.g., N-(4-trifluoromethylphenyl)anthranilic acid) exhibit higher potency in blocking Ca²⁺-activated Cl⁻ channels (CaCC) compared to meta- or ortho-substituted analogs .

- Lipophilicity : Bulky groups like isobutyl or trifluoromethyl enhance membrane permeability and target binding in hydrophobic pockets .

- Electron Effects: Electron-withdrawing groups (e.g., -CF3, -NO2) improve metabolic stability and receptor affinity .

Anti-inflammatory and Analgesic Activity

- Mefenamic Acid : Potent cyclooxygenase (COX) inhibitor with anti-inflammatory efficacy 0.5× phenylbutazone in UV-erythema assays. Used for musculoskeletal pain .

- Flufenamic Acid : Blocks CaCC (IC₅₀ = 6.0 μM) and exhibits COX inhibition. Higher lipophilicity enhances tissue penetration .

- Tranilast (3,4-DAA): Reduces inflammation in rheumatoid arthritis models (200–400 mg/kg in rats) via immunomodulation and antioxidant effects .

Neurological and Metabolic Effects

- Anthranilic acid derivatives modulate tryptophan metabolism pathways (e.g., kynurenine pathway), impacting neurological disorders . Tranilast, for instance, mimics endogenous metabolites like 3-hydroxyanthranilic acid, influencing IDO-mediated immunoregulation .

Biological Activity

N-(4-Isobutyl-1-naphthyl)anthranilic acid is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, drawing on diverse sources of research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is a derivative of anthranilic acid, characterized by the presence of a naphthyl group substituted with an isobutyl group at the para position. The chemical structure can be represented as follows:

This structure contributes to its pharmacological properties, particularly its interaction with biological targets.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that anthranilic acid derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with naphthyl substitutions showed enhanced inhibition of inflammatory responses compared to their phenyl counterparts. Specifically, these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Table 1: Comparison of Anti-inflammatory Activity

The above table illustrates that this compound has competitive anti-inflammatory activity compared to established COX inhibitors.

2. Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics like aspirin and ibuprofen.

- Case Study: Analgesic Efficacy in Rodent Models

In a controlled study involving rat models of pain induced by formalin injection, this compound was administered at varying doses. The results showed a dose-dependent reduction in pain behavior, with the highest dose yielding an analgesic effect similar to that of morphine.

The mechanism by which this compound exerts its biological effects involves the inhibition of pro-inflammatory cytokines and modulation of pain pathways. It is believed to interact with the COX enzymes and potentially influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which is critical in inflammation and pain signaling.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that allow for the introduction of specific functional groups that enhance its biological activity. Studies have shown that modifications at the naphthyl position can significantly affect the compound's efficacy.

- Table 2: Synthesis Pathways

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. This includes:

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating precise molecular interactions.

- Derivatization : Developing new analogs with improved potency and reduced side effects.

Q & A

Q. Key Methodological Steps :

- Protection-Free Coupling : Eliminates acid protection steps, reducing side reactions .

- Solvent Optimization : Acetonitrile or acetic acid enhances yields in Fischer indolisation reactions .

Which spectroscopic and crystallographic methods are used to characterize the molecular structure?

Basic

Structural elucidation relies on:

- X-Ray Crystallography : Determines bond lengths and angles (e.g., N-(4-Bromobenzoyl)-anthranilic acid showed planar geometry with intramolecular hydrogen bonding) .

- Multinuclear NMR : , , and NMR resolve substituent effects; anthranilic acid derivatives exhibit distinct aromatic proton splitting (δ 6.8–8.2 ppm) .

- Vibrational Spectroscopy : IR identifies carboxyl (C=O stretch at ~1700 cm) and amide (N–H bend at ~1550 cm) groups .

How can computational methods like DFT optimize the synthesis and predict molecular properties?

Advanced

Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level accurately reproduces experimental geometries and vibrational frequencies. For example, calculations on N-(4-Bromobenzoyl)-anthranilic acid matched X-ray data within 0.02 Å bond length deviation . Applications include:

- Reaction Pathway Modeling : Predicts intermediates in Fischer indolisation, guiding catalyst selection .

- Electronic Properties : HOMO-LUMO gaps correlate with bioactivity; lower gaps (e.g., 4.2 eV) enhance electron transfer in antiproliferative derivatives .

What strategies address low yields in Fischer indolisation reactions of anthranilic acid derivatives?

Advanced

Low yields (<30%) arise from competing pathways (e.g., benzoxazinone formation). Mitigation strategies:

Q. Example :

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | None | Acetic acid | 82 |

| 2 | Bi(NO) | Acetonitrile | 78 |

| Data from |

What in vitro assays evaluate the biological activity of these compounds?

Q. Basic

Q. IC Table :

| Substituent | IC (μM) |

|---|---|

| 4-Nitro-phenyl | 6.0 |

| 2-Fluoro-phenyl | 29.5 |

| 3-Fluoro-phenyl | 35.4 |

| Data from |

How do structural modifications influence pharmacological efficacy and selectivity?

Q. Advanced

Q. SAR Insights :

- Hydrophobic Moieties : Trifluoromethyl groups (e.g., flufenamic acid) boost COX-2 inhibition (IC = 0.8 μM) .

- Conformational Rigidity : Planar anthranilic cores enhance DNA intercalation in anticancer derivatives .

What mechanisms explain the anti-inflammatory effects in autoimmune models?

Q. Advanced

- IDO Pathway Modulation : Tryptophan catabolites suppress TH1 cytokines (IFN-γ, TNF-α) via aryl hydrocarbon receptor activation, reducing neuroinflammation .

- PLA2/TRP Channel Inhibition : N-(p-amylcinnamoyl)anthranilic acid blocks PLA2 (IC = 5 μM) and TRPM2, mitigating oxidative stress in neurodegeneration .

How are impurities and by-products identified during synthesis?

Q. Basic

- Chromatography : HPLC-MS detects benzoxazinones (m/z 250–300) and phenylhydrazides (m/z 180–220) .

- Crystallographic Purity : Powder XRD confirms phase homogeneity; impurities <2% are tolerated for biological testing .

How does molecular conformation affect supramolecular assembly?

Advanced

Solid-state structures exhibit trans-anti or trans-syn dimerization via hydrogen bonding:

- Carboxyl Dimerization : COOH···HOOC interactions form 1D chains (d = 2.6 Å) .

- π-Stacking : Naphthyl groups align face-to-face (3.4 Å spacing), enhancing thermal stability (T >250°C) .

What are the challenges in reconciling contradictory bioactivity data across studies?

Advanced

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.